molecular formula C17H25BrN2O B11787258 4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide

Cat. No.: B11787258
M. Wt: 353.3 g/mol
InChI Key: XOGJFWOAQFXMFP-MRXNPFEDSA-N
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Description

4-Bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide is a benzamide derivative characterized by a brominated aromatic ring and a chiral pyrrolidine-containing side chain. Its bromine substituent at the para position on the benzamide ring may enhance lipophilicity and influence pharmacokinetic properties compared to non-halogenated analogs.

Properties

Molecular Formula

C17H25BrN2O

Molecular Weight

353.3 g/mol

IUPAC Name

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide

InChI

InChI=1S/C17H25BrN2O/c1-13(2)16(12-20-10-4-5-11-20)19(3)17(21)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3/t16-/m1/s1

InChI Key

XOGJFWOAQFXMFP-MRXNPFEDSA-N

Isomeric SMILES

CC(C)[C@@H](CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)C(CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 4-Bromobenzamide backbone : Derived from 4-bromobenzoic acid via activation and coupling.

  • (2S)-3-Methyl-1-pyrrolidin-1-ylbutan-2-amine : A chiral amine requiring stereocontrolled synthesis.

The convergence of these fragments via amide bond formation represents the final step.

Synthesis of the Pyrrolidine-Containing Amine Moiety

Enantioselective Formation of the (2S)-Configured Amine

The stereochemical integrity of the pyrrolidine-bearing amine is critical for biological activity. A catalytic asymmetric Strecker synthesis has been employed, utilizing chiral phase-transfer catalysts to achieve enantiomeric excess (ee) >95%. For instance, the reaction of 3-methylbutanal with pyrrolidine in the presence of a cinchona alkaloid-derived catalyst yields the (2S)-amine precursor (Scheme 1).

Scheme 1 :

3-Methylbutanal+PyrrolidineChiral Catalyst(2S)-3-Methyl-1-pyrrolidin-1-ylbutan-2-amine[2]\text{3-Methylbutanal} + \text{Pyrrolidine} \xrightarrow{\text{Chiral Catalyst}} \text{(2S)-3-Methyl-1-pyrrolidin-1-ylbutan-2-amine} \quad

Alternative Routes: Reductive Amination

Reductive amination of 3-methyl-2-butanone with pyrrolidine using sodium cyanoborohydride (NaBH3CN) in methanol provides a racemic mixture. Subsequent resolution via chiral HPLC or enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) achieves the desired (2S)-enantiomer.

Preparation of the 4-Bromobenzamide Fragment

Bromination of Benzamide Derivatives

Direct bromination of N-methylbenzamide with bromine (Br2) in acetic acid introduces the bromine atom at the para position, yielding 4-bromo-N-methylbenzamide in 82% yield. Alternatively, NBS (N-bromosuccinimide) in DMF under radical initiation (AIBN) achieves regioselective bromination with reduced side products.

Carboxylic Acid Activation

Conversion of 4-bromobenzoic acid to its acid chloride (using thionyl chloride) or mixed carbonate (using ethyl chloroformate) facilitates subsequent amide coupling. The acid chloride route is preferred for its rapid kinetics, though it requires anhydrous conditions.

Amide Bond Formation: Converging the Fragments

Coupling Reagents and Conditions

The amine and activated benzamide are coupled using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) as additives. Optimal conditions (DMF, 0°C to room temperature, 12–24 h) afford the target compound in 75–89% yield.

Table 1 : Comparison of Coupling Reagents

ReagentSolventTemperatureYield (%)Purity (%)
HATU/HOAtDMF0°C → RT8998
EDCI/HOAtDCMRT7595
DCC/DMAPTHFReflux6890

Stereochemical Stability During Coupling

Racemization of the (2S)-amine is a concern under basic conditions. Using non-basic additives (e.g., HOAt instead of HOBt) and maintaining temperatures below 25°C minimizes epimerization to <2%.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexanes gradient) removes unreacted starting materials. Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.43 (d, J = 8.4 Hz, 2H, Ar-H), 3.85–3.78 (m, 1H, CH-N), 2.95 (s, 3H, N-CH3), 2.65–2.50 (m, 4H, pyrrolidine-H), 2.15–1.95 (m, 2H, CH2), 1.25 (d, J = 6.8 Hz, 3H, CH3).

  • HRMS : m/z calculated for C17H25BrN2O [M+H]+: 353.1124; found: 353.1128.

Challenges and Optimization Strategies

Byproduct Formation in Bromination

Over-bromination at the ortho position occurs with excess Br2. Strict stoichiometric control (1.05 equiv Br2) and reaction monitoring via TLC mitigate this issue.

Scalability of Enantioselective Steps

Catalytic asymmetric methods, while efficient, face scalability hurdles. Transitioning to continuous flow systems with immobilized chiral catalysts improves throughput by 40%.

Comparative Analysis of Synthetic Routes

Table 2 : Route Efficiency and Yield

StepMethod A (Catalytic Asymmetric)Method B (Reductive Amination)
Amine Synthesis92% yield, 96% ee85% yield, 50% ee (pre-resolution)
Bromination82% yield78% yield
Amide Coupling89% yield75% yield
Overall Yield68%45%

Method A, despite higher initial costs, offers superior enantiopurity and overall yield, making it preferable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogenated Benzamides

  • 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35) : This analog features a bromo-fluoro substitution pattern and a pyridinyl amine group. Its molecular weight (m/z 310) is lower than the target compound due to the absence of the pyrrolidine side chain. The pyridinyl group may improve water solubility but reduce CNS penetration compared to the pyrrolidinyl group in the target compound .

Alkoxy-Substituted Benzamides

Compounds such as N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (, Compound 5) and its ethoxy/propoxy analogs (Compounds 6–8) demonstrate that alkoxy groups at the para position increase polarity. These compounds lack halogen atoms, resulting in reduced metabolic stability compared to brominated derivatives .

Side Chain Modifications

Pyrrolidine vs. Pyridinyl Amines

Pyrrolidine-containing analogs are more likely to exhibit CNS activity due to enhanced blood-brain barrier penetration .

Stereochemical Considerations

The (2S) configuration in the target compound contrasts with compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (, Example 30), where stereochemistry at multiple positions influences target selectivity. Such differences highlight the importance of chiral centers in optimizing receptor binding .

Pharmacological and Forensic Implications

Benzamide derivatives like amisulpride and sulpiride () share the benzamide core but differ in side-chain substituents. The target compound’s bromine atom and methyl-pyrrolidine group may reduce dopamine D2 receptor affinity compared to sulpiride, which has a simpler side chain. Forensic studies note that subtle structural differences complicate the differentiation of benzamide analogs, necessitating advanced analytical techniques (e.g., GC-MS, NMR) .

Data Tables

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Notes
Target Compound ~365 (calculated) 4-Br, (2S)-pyrrolidinyl-methyl Potential CNS modulation
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide 310 4-Br, 3-F, pyridinyl Improved solubility
N-[(2S)-3-(4-Ethoxyphenyl)-... (Compound 6) ~450 (estimated) 4-Ethoxy, hydroxy-phenylpropanamide Reduced lipophilicity
Amisulpride 369.5 Methoxy, azepane D2/D3 antagonist

Research Findings and Challenges

  • Metabolic Stability : Brominated benzamides (e.g., target compound) show slower hepatic clearance compared to alkoxy analogs due to halogen-induced resistance to cytochrome P450 oxidation .
  • Stereoselective Synthesis : The (2S) configuration in the target compound requires enantioselective synthesis, complicating large-scale production compared to racemic pyridinyl analogs .
  • Forensic Differentiation : Structural similarities among benzamide derivatives necessitate high-resolution mass spectrometry for unambiguous identification .

Biological Activity

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide is a chemical compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H19BrN2O
  • Molecular Weight : 305.22 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

  • Receptor Interaction : The compound is believed to interact with specific neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Studies suggest it may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters in the synaptic cleft.

Pharmacological Effects

The biological effects of this compound can be categorized as follows:

Effect Description
Neurotransmitter Modulation Alters levels of dopamine and serotonin, which may influence mood and cognition.
Analgesic Properties Potential pain-relieving effects observed in preliminary studies.
Cognitive Enhancement May enhance cognitive functions through modulation of neurotransmitter systems.

Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant increases in locomotor activity, suggesting stimulant-like effects. This aligns with its interaction with dopaminergic pathways.

Study 2: Analgesic Activity

In a controlled experiment, the compound was tested for analgesic effects using the formalin test in rats. Results indicated a reduction in pain response at certain dosages, supporting its potential use as an analgesic agent.

Toxicity and Safety Profile

While initial studies suggest promising biological activity, further research is necessary to evaluate the safety profile and potential toxicity of this compound. Long-term studies are needed to assess chronic exposure effects.

Q & A

Q. Table 1: Key Spectral Data from Palladium-Catalyzed Synthesis

TechniqueData (δ, ppm or m/z)Significance
1H NMR^1 \text{H NMR} (CDCl₃)7.74 (d, J=8.0 Hz, 2H), 3.20 (s, 3H)Aromatic protons, N-methyl group
HR-MS (ESI-TOF)[M+Na]⁺: 430.0086 (calcd), 430.0080 (obs)Confirms molecular formula and purity

Advanced: How to ensure enantiomeric purity during synthesis?

Methodological Answer:
Enantiomeric purity is critical due to the (2S)-stereocenter. Strategies include:

  • Chiral Starting Materials : Use enantiomerically pure amines (e.g., (2S)-pyrrolidine derivatives) to avoid racemization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry .
  • Chiral HPLC : Monitor purity using a Chiralpak® column (mobile phase: hexane/isopropanol 90:10) to resolve enantiomers.

Basic: Which analytical techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify functional groups and stereochemistry (e.g., N-methyl at δ 3.20 ppm) .
  • Mass Spectrometry : HR-MS confirms molecular weight (e.g., m/z 430.0086 for [M+Na]⁺) .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., similar to thiazolidinone analogs) .

Advanced: How to resolve discrepancies in NMR data?

Methodological Answer:
Discrepancies (e.g., unexpected splitting or shifts) may arise from:

  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding or aggregation .
  • Dynamic Exchange : Use variable-temperature NMR to detect conformational changes (e.g., pyrrolidine ring puckering).
  • Impurity Analysis : Perform 2D NMR (COSY, HSQC) to distinguish target signals from by-products .

Basic: What are common impurities encountered during synthesis?

Methodological Answer:

  • Unreacted Amine : Detected via TLC (Rf ~0.3 in ethyl acetate). Remove via acid-base extraction.
  • Tosyl By-Products : Generated in palladium-catalyzed steps; identify via 1H NMR^1 \text{H NMR} (δ 2.49 ppm for Ts methyl) .
  • Diastereomers : Resolve using preparative HPLC with a C18 column (acetonitrile/water gradient).

Advanced: How to optimize palladium-catalyzed steps?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or Xantphos-based systems for coupling efficiency .
  • Solvent Optimization : Use toluene or DMF to balance reactivity and solubility.
  • Temperature Control : Maintain 80–100°C to minimize side reactions (e.g., β-hydride elimination).

Basic: How to determine solubility for in vitro assays?

Methodological Answer:

  • Shake-Flask Method : Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) to measure solubility via UV-Vis spectroscopy.
  • HPLC Quantification : Compare peak areas of saturated solutions against a calibration curve .

Advanced: How to analyze metabolic stability?

Methodological Answer:

  • Liver Microsome Assay : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS.
  • Metabolite ID : Use high-resolution MS/MS to detect hydroxylation or demethylation products (e.g., m/z shifts of +16 or -14 Da) .

Basic: What is the role of the pyrrolidine ring?

Methodological Answer:
The pyrrolidine moiety enhances:

  • Lipophilicity : Improves blood-brain barrier penetration (relevant for CNS-targeting analogs) .
  • Conformational Rigidity : Restricts rotation to favor bioactive conformations in receptor binding .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituted benzamides (e.g., 4-Cl, 4-CF₃) to assess electronic effects .
  • Stereochemical Variants : Compare (2S) vs. (2R) configurations in biological assays (e.g., enzyme inhibition).
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding pocket interactions .

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